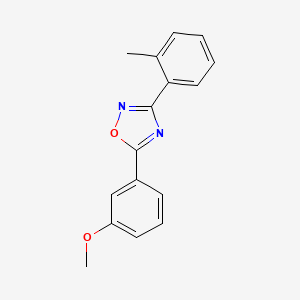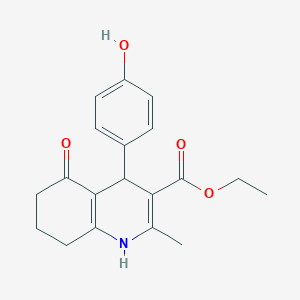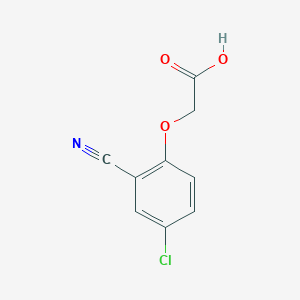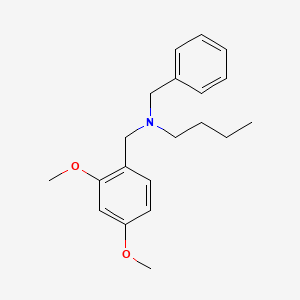![molecular formula C15H24N2O6 B5024969 N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as ML347, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C-related kinase 1 (PRK1), which is involved in a variety of cellular processes including cell growth, proliferation, and survival. The purpose of
作用机制
The mechanism of action of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves its selective inhibition of PRK1, which is a member of the protein kinase C (PKC) family of serine/threonine kinases. PRK1 has been shown to play a role in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of PRK1, this compound can modulate these processes and potentially have therapeutic applications in diseases such as cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce autophagy, and modulate inflammatory and neuronal signaling pathways. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for lab experiments is its selectivity for PRK1, which allows for more specific modulation of cellular processes compared to other PKC inhibitors. In addition, this compound has been shown to have good pharmacokinetic properties, making it a valuable tool for in vivo studies.
However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors. In addition, the oxalate salt form of this compound can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate. One area of research is the development of more potent analogs of this compound that can be used in lower concentrations. Another area of research is the study of the role of PRK1 in other diseases besides cancer, such as neurodegenerative disorders. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could potentially enhance its therapeutic efficacy.
合成方法
The synthesis method for N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 2-(4-methylphenoxy)ethanol, which is then reacted with ethylene oxide to produce 2-(2-(4-methylphenoxy)ethoxy)ethanol. This intermediate compound is then reacted with 1,2-ethanediamine to produce this compound in its oxalate salt form.
科学研究应用
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its role in cancer biology, as PRK1 has been implicated in the development and progression of several types of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells both in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
In addition to its potential applications in cancer biology, this compound has also been studied for its role in other cellular processes such as autophagy, inflammation, and neuronal signaling. Studies have shown that this compound can modulate these processes by inhibiting the activity of PRK1, making it a valuable tool for studying these pathways in more detail.
属性
IUPAC Name |
N'-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.C2H2O4/c1-12-2-4-13(5-3-12)17-11-10-16-9-8-15-7-6-14;3-1(4)2(5)6/h2-5,15H,6-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYNEIJBVXNZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)

![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)

![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)


![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)

![ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)